13-Epimanool

Description

13-Epimanool has been reported in Tsuga chinensis, Larix decidua, and other organisms with data available.

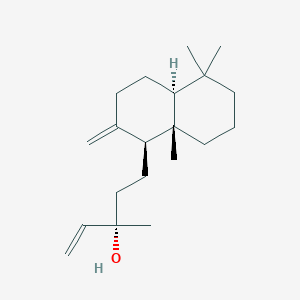

Structure

3D Structure

Properties

CAS No. |

596-85-0 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19+,20+/m0/s1 |

InChI Key |

CECREIRZLPLYDM-RAUXBKROSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Other CAS No. |

596-85-0 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

(4aR)-trans-5-(1,5,5,8aS-Tetramethyl-2-methylenedecahydro-1-naphthalenyl)-(3R)-methyl-1-penten-3-ol |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Labdane Diterpenoids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the core biosynthetic pathway of labdane and related diterpenoids, with a specific focus on the formation of the pharmacologically significant neoclerodane diterpenoid, salvinorin A, in Salvia divinorum.

Core Biosynthesis Pathway

The biosynthesis of labdane-related diterpenoids originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plants.[1] The formation of the characteristic bicyclic labdane skeleton is a pivotal step, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). This process is generally bifurcated into two distinct enzymatic reactions mediated by two classes of diTPSs.

Class II Diterpene Synthases: Formation of the Bicyclic Intermediate

The initial and committing step in labdane diterpenoid biosynthesis is the protonation-dependent cyclization of the linear GGPP into a bicyclic diphosphate intermediate. This reaction is catalyzed by a Class II diTPS. In the case of gibberellin biosynthesis, this enzyme is an ent-copalyl diphosphate synthase (CPS), which produces ent-copalyl diphosphate (ent-CPP).[2][3] However, in the biosynthesis of many specialized diterpenoids, including salvinorin A, this enzyme can exhibit different product specificities. In Salvia divinorum, the class II diTPS, clerodienyl diphosphate synthase (SdCPS2), catalyzes the formation of clerodienyl diphosphate (CLPP), which possesses the characteristic rearranged clerodane backbone.[4]

Class I Diterpene Synthases: Diversification of the Diterpene Scaffold

Following the formation of the bicyclic intermediate, a Class I diTPS acts upon it. These enzymes typically catalyze the ionization of the diphosphate group, initiating a second round of cyclization and rearrangement reactions, ultimately leading to the diverse array of diterpene skeletons. In gibberellin biosynthesis, a kaurene synthase (KS) converts ent-CPP to ent-kaurene. In the biosynthesis of other labdane-related diterpenoids, kaurene synthase-like (KSL) enzymes are responsible for this diversification. For salvinorin A, a yet-uncharacterized KSL is presumed to convert CLPP to a diterpene olefin intermediate.

Tailoring Enzymes: Functionalization of the Diterpene Scaffold

The hydrocarbon backbone produced by the diTPSs undergoes a series of modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs). These tailoring enzymes introduce functional groups, such as hydroxyl, carbonyl, and epoxide moieties, which are crucial for the biological activity of the final molecule. In the biosynthesis of salvinorin A, several CYPs are involved. For instance, CYP728D26 has been identified to catalyze the C18 oxygenation of a clerodane intermediate.[5] Subsequent modifications, including acetylation, are carried out by other transferase enzymes to yield the final bioactive compound.

Below is a diagram illustrating the core biosynthetic pathway leading to labdane and clerodane diterpenoids.

Caption: Core biosynthetic pathway of labdane and clerodane diterpenoids.

Quantitative Data Summary

The following table summarizes the available quantitative data for key enzymes in the biosynthesis of labdane-related diterpenoids, with a focus on the salvinorin A pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| SdCPS2 (Clerodienyl Diphosphate Synthase) | Salvia divinorum | GGPP | Data not available | Data not available | Data not available | [4] |

| CYP728D26 | Salvia divinorum | Crotonolide G | 13.9 | Data not available | Data not available | [5] |

| SdCS (Crotonolide G Synthase) | Salvia divinorum | Kolavenol | 46.7 | Data not available | 22.3 pmol min-1 mg-1 | [6] |

Note: Comprehensive kinetic data for the entire labdane diterpenoid biosynthetic pathway is not yet fully available in the literature. Further research is required to determine the kinetic parameters for all the involved enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of labdane diterpenoid biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant diterpene synthases for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized coding sequence of the target diterpene synthase (e.g., SdCPS2).

-

Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal polyhistidine tag for affinity purification.

-

-

Transformation:

-

Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a single colony into a starter culture of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume of Terrific Broth (TB) medium.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein production.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the his-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE to assess purity and size.

-

Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.

-

In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of a purified diterpene synthase.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (e.g., 20 µM GGPP).

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-2 hours).

-

-

Product Extraction:

-

To analyze the diterpene alcohol products, treat the reaction mixture with a phosphatase (e.g., alkaline phosphatase) to dephosphorylate the diterpene diphosphate products.

-

Extract the reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate).

-

Vortex vigorously and then centrifuge to separate the phases.

-

Carefully collect the organic phase containing the diterpene products.

-

-

Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the diterpenoid products from in vitro assays or plant extracts.

Protocol:

-

Sample Preparation:

-

Concentrate the organic extract from the enzyme assay or plant material under a gentle stream of nitrogen.

-

Resuspend the residue in a small volume of a suitable solvent (e.g., hexane or ethyl acetate).

-

-

GC-MS Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1-2 µL of the sample in splitless mode.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-80°C), holds for a few minutes, then ramps up to a high temperature (e.g., 280-300°C) at a rate of 5-10°C/min, followed by a final hold.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire mass spectra over a mass range of m/z 40-500.

-

-

Data Analysis:

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards or by comparison with published mass spectral libraries (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Objective: To determine the chemical structure of novel labdane diterpenoids.

Protocol:

-

Sample Preparation:

-

Purify the compound of interest to a high degree (>95%) using chromatographic techniques (e.g., HPLC).

-

Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl3, CD3OD).

-

-

NMR Experiments:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR: 1H NMR and 13C NMR to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

-

-

-

Structure Elucidation:

-

Integrate the data from all NMR experiments to piece together the chemical structure, including the carbon skeleton, the position of functional groups, and the relative stereochemistry.

-

The following diagram illustrates a typical experimental workflow for the identification and characterization of enzymes in a labdane diterpenoid biosynthetic pathway.

Caption: Experimental workflow for enzyme characterization.

References

- 1. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of the plant-derived hallucinogen Salvinorin A in conventional and non-conventional biological fluids by gas chromatography/mass spectrometry after Salvia divinorum smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 13-Epimanool

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool is a naturally occurring labdane diterpenoid found in various plant species. As a chiral molecule with multiple stereocenters, a precise understanding of its three-dimensional structure is critical for elucidating its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, detailed spectroscopic data, and established experimental protocols for its isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a member of the labdane diterpenoid class of natural products, is characterized by a bicyclic carbon skeleton.[1] It has been identified in various plant sources, including Salvia prionitis, Taiwan Hemlock (Tsuga chinensis), and Larix decidua.[][3] The molecule has garnered interest due to its potential biological activities, including reported antifungal properties.[3] A thorough characterization of its chemical structure and, most importantly, its stereochemistry is fundamental for structure-activity relationship (SAR) studies and for the design of synthetic derivatives with enhanced therapeutic potential. This guide synthesizes the current knowledge on this compound, with a focus on its precise structural and stereochemical attributes.

Chemical Structure and Stereochemistry

The chemical identity of this compound is defined by its systematic IUPAC name: (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol.[3] Its molecular formula is C₂₀H₃₄O, corresponding to a molecular weight of approximately 290.5 g/mol .[3]

The stereochemistry of this compound is crucial to its identity. The "13-epi" designation indicates that it is an epimer of manool, with the stereochemistry at the C-13 position being inverted. In this compound, the hydroxyl group at the C-13 chiral center is in the (S)-configuration.[3] The absolute configuration of a chiral molecule, described by R/S notation based on the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of its atoms.[3] This specific three-dimensional architecture is critical for its interaction with biological macromolecules.

Physicochemical and Spectroscopic Data

A compilation of the known quantitative data for this compound is presented below. These data are essential for its identification, characterization, and quality control in research and development settings.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1438-62-6 | [3] |

| Molecular Formula | C₂₀H₃₄O | [3] |

| Molecular Weight | 290.5 g/mol | [3] |

| Appearance | Oil | [] |

| Melting Point | 35-38 °C | [] |

| Boiling Point (Predicted) | 368.2 ± 11.0 °C | [] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [] |

Spectroscopic Data

While a complete, tabulated set of peer-reviewed ¹H and ¹³C NMR assignments was not available in the searched literature, the structural elucidation of this compound and its derivatives relies on a combination of 1D and 2D NMR experiments (such as ¹H-¹H COSY, HSQC, and HMBC), mass spectrometry, and sometimes single-crystal X-ray diffraction.[] These techniques are standard for confirming the connectivity and stereochemistry of complex natural products.

Experimental Protocols

The isolation and purification of this compound from natural sources is a critical first step for its study. Below is a generalized experimental protocol based on standard methodologies for the extraction of diterpenoids from plant material.

General Protocol for Isolation from Plant Material

This protocol outlines a typical workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material (e.g., bark of Cryptomeria japonica) is extracted with a polar solvent such as methanol or ethanol at room temperature.[4] This process is typically repeated to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This step separates compounds based on their polarity, with diterpenoids like this compound typically concentrating in the medium-polarity fractions (e.g., ethyl acetate).

-

Column Chromatography: The enriched fraction is further purified by column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the compounds, separating them based on their affinity for the stationary phase.

-

Preparative HPLC: Fractions containing this compound are often further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using a suite of spectroscopic techniques, including Mass Spectrometry (to determine the molecular weight and formula) and comprehensive 1D and 2D NMR analyses to establish the carbon skeleton, connectivity, and relative stereochemistry.[] The absolute stereochemistry is often determined by comparing optical rotation data with known standards or through X-ray crystallography if suitable crystals can be obtained.

Biological Activity

This compound has been reported to possess antifungal activity.[3] The precise mechanism of action for this compound has not been fully elucidated, but for terpenoids in general, the antifungal activity is often attributed to their ability to disrupt the fungal cell membrane.[5] This disruption can be due to the lipophilic nature of the terpenoid molecule, allowing it to intercalate into the lipid bilayer, which leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[5]

The proposed mechanism for the antifungal action of related terpenoids is illustrated below.

Conclusion

This compound is a chiral labdane diterpenoid with a defined chemical structure and stereochemistry, particularly at the C-13 position. Its isolation from natural sources and characterization through modern spectroscopic techniques provide the foundation for further investigation into its biological activities. The protocols and data summarized in this guide offer a valuable resource for researchers and professionals in the fields of natural product chemistry and drug discovery, facilitating future studies on this compound and its derivatives. Further research is warranted to fully elucidate its specific mechanism of antifungal action and to explore its full therapeutic potential.

References

- 1. epi-13-Manool, isomer [webbook.nist.gov]

- 3. This compound | C20H34O | CID 10891602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isolation of antibacterial diterpenoids from Cryptomeria japonica bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 13-Epimanool

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a naturally occurring labdane diterpenoid found in various plant species, notably within the Salvia genus. This bicyclic diterpene has garnered significant interest in the scientific community due to its potential biological activities, including antifungal and cytotoxic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential mechanism of action in cancer cells.

Physical and Chemical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O | [1][2] |

| Molecular Weight | 290.49 g/mol | [1] |

| CAS Number | 1438-62-6 | [1] |

| Appearance | Oil | [3] |

| Melting Point | 35-38 °C | [3] |

| Boiling Point (Predicted) | 368.2 ± 11.0 °C | [3] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | [4][5][6] |

Spectral Data

The structural elucidation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. The following are predicted chemical shifts in CDCl₃:

¹H NMR (CDCl₃):

-

Vinyl protons typically appear in the range of δ 4.5-6.0 ppm.

-

Methyl protons will be observed as singlets in the upfield region (δ 0.7-1.3 ppm).

-

The hydroxyl proton will present as a broad singlet, with its chemical shift dependent on concentration and temperature.

¹³C NMR (CDCl₃):

-

Olefinic carbons are expected in the δ 100-150 ppm region.

-

The carbon bearing the hydroxyl group (C-13) would resonate around δ 70-80 ppm.

-

The methyl carbons will appear in the upfield region (δ 15-35 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[7]

-

Bands around 2850-2960 cm⁻¹ due to C-H stretching of alkane groups.[7]

-

A peak around 1640 cm⁻¹ indicating C=C stretching of the vinyl group.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak [M+H]⁺ or [M+Na]⁺. The fragmentation pattern in MS/MS analysis would involve the loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols.

Experimental Protocols

Isolation and Purification of this compound (General Procedure)

The following is a general protocol for the isolation of labdane diterpenes from Salvia species, which can be adapted for this compound:

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Biological Activity and Potential Signaling Pathway

Labdane diterpenes, including this compound, have demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanism of action for many labdane diterpenes involves the induction of apoptosis through the modulation of key signaling pathways. One of the central pathways implicated is the Mitogen-Activated Protein Kinase (MAPK) pathway.[10]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, the aberrant regulation of this pathway is a common occurrence. Certain labdane diterpenes have been shown to induce apoptosis by activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are stress-activated protein kinases.[10] This activation can lead to the downstream activation of caspases, the executioners of apoptosis.

Below is a hypothetical signaling pathway illustrating the potential mechanism of this compound-induced apoptosis in cancer cells, based on the known activities of related labdane diterpenes.

Caption: Hypothetical MAPK signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This technical guide provides a foundational understanding of its physicochemical properties and offers standardized protocols for its study. The exploration of its mechanism of action, particularly its interaction with signaling pathways like MAPK, will be crucial in unlocking its full therapeutic potential in drug discovery and development. Further research is necessary to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The labdane diterpene sclareol (labd-14-ene-8, 13-diol) induces apoptosis in human tumor cell lines and suppression of tumor growth in vivo via a p53-independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 13-Epimanool (CAS: 1438-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool is a naturally occurring labdane diterpenoid with the chemical formula C20H34O.[1] Identified in various plant species, notably from the genus Salvia and coniferous trees like Taiwan Hemlock, this compound has garnered scientific interest for its potential biological activities, including antifungal and antibacterial properties.[2] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical characteristics, spectral data, and known biological functions. Detailed experimental protocols for its isolation and the assessment of its antimicrobial efficacy are presented, alongside diagrams of relevant signaling pathways that may be modulated by labdane diterpenoids. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a bicyclic diterpenoid alcohol characterized by a labdane skeleton. Its structure features double bonds at positions 8(17) and 14, with a hydroxyl group at position 13 in the (S) configuration.

| Property | Value | Reference |

| Molecular Formula | C20H34O | [1] |

| Molecular Weight | 290.48 g/mol | [1] |

| IUPAC Name | (3S)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol | [1] |

| CAS Number | 1438-62-6 | [1] |

| Appearance | Reported as an oil or solid with a low melting point. | [2] |

| Melting Point | 35-38 °C | [2] |

| Boiling Point (Predicted) | 368.2 ± 11.0 °C | [2] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water, soluble in organic solvents. | |

| XLogP3-AA | 5.7 | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR Spectral Data (Predicted/Reported for similar compounds) [3]

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | ~39.0 |

| 2 | ~19.0 |

| 3 | ~42.0 |

| 4 | ~33.0 |

| 5 | ~55.0 |

| 6 | ~24.0 |

| 7 | ~38.0 |

| 8 | ~148.0 |

| 9 | ~56.0 |

| 10 | ~39.0 |

| 11 | ~20.0 |

| 12 | ~44.0 |

| 13 | ~74.0 |

| 14 | ~145.0 |

| 15 | ~111.0 |

| 16 | ~29.0 |

| 17 | ~106.0 |

| 18 | ~33.0 |

| 19 | ~21.0 |

| 20 | ~14.0 |

¹H-NMR Spectral Data (Predicted/Reported for similar compounds) [3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-14 | ~5.90 | dd | 17.5, 10.8 |

| H-15 (trans) | ~5.20 | d | 17.5 |

| H-15 (cis) | ~5.05 | d | 10.8 |

| H-17a | ~4.85 | s | |

| H-17b | ~4.55 | s | |

| CH₃-16 | ~1.25 | s | |

| CH₃-18 | ~0.87 | s | |

| CH₃-19 | ~0.80 | s | |

| CH₃-20 | ~0.68 | s |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity (%) | Fragment |

| 290 | [M]+ | Molecular Ion |

| 272 | [M-H₂O]+ | |

| 257 | [M-H₂O-CH₃]+ | |

| 189 | ||

| 177 | ||

| 137 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A study on the closely related 13-epi-sclareol provides insight into the expected vibrational modes.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3440 | Broad | O-H stretch (hydroxyl group) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2930, 2870 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1460, 1380 | Medium | C-H bend (alkane) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~890 | Strong | =CH₂ bend (exocyclic methylene) |

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. A study on the closely related labdane diterpene, 13-epi-sclareol, revealed selective activity against Gram-positive bacteria, inducing lysis at concentrations around 30 µg/mL.[3] The lack of activity against Gram-negative bacteria is attributed to the outer membrane of these bacteria acting as a physical barrier.[6]

Table of Antibacterial Activity (of 13-epi-sclareol) [3]

| Bacterial Strain | Activity | Concentration |

| Bacillus subtilis | Lysis | 30 µg/mL |

| Bacillus cereus | Lysis | 30 µg/mL |

| Staphylococcus aureus | Inhibition | > 30 µg/mL |

| Escherichia coli | No significant activity | Up to 100 µg/mL |

Mechanism of Action: Inhibition of Bacterial Respiratory Chain

The antibacterial action of 13-epi-sclareol, and likely this compound, is due to the disruption of the bacterial electron transport chain.[6] Specifically, it inhibits oxygen consumption in intact Gram-positive bacterial cells.[6] Enzymatic assays have pinpointed the site of inhibition to be between coenzyme Q and cytochrome c, as NADH oxidase and cytochrome c reductase activities are inhibited, while coenzyme Q reductase and cytochrome c oxidase activities remain unaffected.[6]

Caption: Workflow for elucidating the inhibitory effect of this compound on the bacterial respiratory chain.

Potential Modulation of Inflammatory Signaling Pathways

Labdane diterpenoids are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB and MAPK. While specific studies on this compound are limited, the activities of related compounds suggest potential mechanisms.

The NF-κB pathway is a critical regulator of inflammatory responses. Labdane diterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB proteins. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

References

- 1. This compound | C20H34O | CID 10891602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. FT-IR, FT-Raman, UV-visible, and NMR spectroscopy and vibrational properties of the labdane-type diterpene 13-epi-sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 13-epi-sclareol on the bacterial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Epimanool: A Technical Guide to its Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool, a naturally occurring labdane diterpene, has demonstrated significant potential as an antifungal agent. This technical guide provides an in-depth analysis of its antifungal properties, including its mechanism of action, efficacy against various fungal strains, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers and professionals in the field of mycology and drug development.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. This compound, a stereoisomer of sclareol, is a labdane-type diterpenoid found in various plant species. This document consolidates the current scientific knowledge on this compound's antifungal activity, providing a technical foundation for its further investigation and potential therapeutic application.

Antifungal Spectrum and Efficacy

This compound has shown considerable efficacy against a range of fungal pathogens, most notably the phytopathogen Botrytis cinerea. Its activity is comparable to its more studied isomer, sclareol.

Quantitative Antifungal Data

The following table summarizes the available quantitative data on the antifungal activity of this compound and its stereoisomer, sclareol.

| Compound | Fungal Species | Assay Type | Metric | Value | Reference |

| This compound | Botrytis cinerea | Mycelial Growth Inhibition | IC50 | 268.8 µg/mL | [1] |

| Sclareol | Botrytis cinerea | Mycelial Growth Inhibition | IC50 | 237.6 µg/mL | [1] |

| Sclareol | Candida albicans | Broth Microdilution | MIC | 50 µg/mL (24h) | [2][3][4] |

| Sclareol | Candida auris | Broth Microdilution | MIC | 50 µg/mL (24h) | [5] |

| Sclareol | Candida parapsilosis | Broth Microdilution | MIC | 50 µg/mL (24h) | [5] |

Mechanism of Action

Current research suggests that this compound and its related labdane diterpenes exert their antifungal effects through a multi-faceted mechanism primarily targeting mitochondrial function, ultimately leading to cell death.

Disruption of Mitochondrial Function

Studies on both this compound and sclareol point towards the disruption of mitochondrial oxidative phosphorylation as a key mechanism. This is evidenced by a significant reduction in oxygen consumption by fungal conidia upon treatment.[1] This disruption of the electron transport chain can lead to a cascade of downstream events.

Induction of Oxidative Stress

The impairment of mitochondrial function is often associated with the overproduction of Reactive Oxygen Species (ROS). While direct evidence for this compound is still emerging, studies on the closely related sclareol have demonstrated a significant increase in intracellular ROS levels in Candida albicans following treatment.[5] This surge in ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.

Induction of Apoptosis-Like Cell Death

The accumulation of ROS and mitochondrial dysfunction are potent triggers of programmed cell death, or apoptosis. In Candida albicans, sclareol has been shown to induce apoptosis-like cell death, characterized by the activation of metacaspases and the release of cytochrome c from the mitochondria.[5]

Plasma Membrane Integrity

Interestingly, studies on Botrytis cinerea suggest that this compound does not directly compromise plasma membrane integrity at concentrations where it inhibits mycelial growth.[1][2] This indicates that its primary mode of action is intracellular, targeting the mitochondria, rather than causing immediate lysis of the fungal cell.

Signaling Pathways

The precise signaling pathways affected by this compound are an active area of investigation. Based on evidence from related compounds, a putative signaling cascade leading to fungal cell death can be proposed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Biosynthesis of 13-Epimanool in Salvia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analytical methodologies related to the labdane diterpene 13-Epimanool in various Salvia species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound in Salvia Species

This compound, a labdane diterpenoid, has been identified as a constituent of the essential oils of several Salvia species. The concentration of this compound can vary significantly depending on the species, geographical origin, and environmental conditions during plant growth. The following table summarizes the quantitative data available on the presence of this compound in the essential oils of different Salvia species.

| Salvia Species | Plant Part | Extraction Method | This compound Content (% of Essential Oil) | Reference(s) |

| Salvia sclarea | Aerial parts (in vitro and in vivo plants) | Hydrodistillation | 0.2 - 0.4% | [1] |

| Salvia tomentosa | Aerial parts | Hydrodistillation | 18.14% | [1] |

| Salvia multicaulis | Not Specified | Not Specified | 5.61% (as a main constituent) | [2] |

Note: The variability in the reported concentrations of this compound highlights the importance of detailed phytochemical analysis for specific plant populations. The high concentration reported in a specific chemotype of Salvia tomentosa suggests its potential as a significant natural source of this compound.

Biosynthesis of this compound

The biosynthesis of this compound, a labdane-related diterpenoid, originates from the general terpenoid pathway. The precursor for all diterpenes is geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The proposed biosynthetic pathway leading to labdane diterpenes like manool and sclareol in Salvia sclarea provides a framework for understanding the formation of this compound. The pathway involves two key steps catalyzed by two distinct types of diterpene synthases (diTPSs):

-

Class II diTPS: This enzyme catalyzes the protonation-initiated cyclization of the linear precursor GGPP into a bicyclic intermediate, copalyl diphosphate (CPP).

-

Class I diTPS: This enzyme subsequently converts CPP into the final diterpene alcohol.

It is hypothesized that a specific Class I diTPS is responsible for the formation of this compound from a CPP intermediate. The stereochemistry at the C-13 position is determined during the final cyclization and hydroxylation step.

Experimental Protocols

The isolation and quantification of this compound from Salvia species typically involve extraction of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

A common method for obtaining essential oils from aromatic plants is hydrodistillation.

Protocol:

-

Plant Material: Air-dried aerial parts (leaves and flowers) of the Salvia species are used.

-

Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.

-

Procedure:

-

A known quantity of the dried plant material (e.g., 100 g) is placed in a round-bottom flask.

-

The flask is filled with a sufficient volume of distilled water (e.g., 1 L).

-

The mixture is heated to boiling, and the distillation is carried out for a specified duration (e.g., 3 hours).

-

The collected essential oil is separated from the aqueous phase and dried over anhydrous sodium sulfate.

-

The yield of the essential oil is determined gravimetrically.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the identification and quantification of volatile compounds in essential oils.

Protocol:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v). An internal standard (e.g., n-alkanes) can be added for accurate quantification.

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

GC Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: 240 °C for 10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Identification: The identification of this compound is based on the comparison of its retention index (RI) and mass spectrum with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct involvement of this compound in defined signaling pathways within plants or other organisms. Research on labdane diterpenes has primarily focused on their roles as biosynthetic intermediates (e.g., in the formation of gibberellins) and as defense compounds against herbivores and pathogens. Further investigation is required to elucidate any potential signaling functions of this compound.

Conclusion

This compound is a naturally occurring diterpene found in several Salvia species, with particularly high concentrations observed in certain chemotypes of S. tomentosa. Its biosynthesis follows the general pathway for labdane-related diterpenoids. The established analytical protocols, primarily based on hydrodistillation and GC-MS, allow for the reliable identification and quantification of this compound. While its biological activities and potential pharmacological applications are of interest, its role in plant signaling pathways remains an area for future research. This guide provides a foundational understanding for scientists and professionals engaged in the exploration and utilization of this promising natural product.

References

13-Epimanool from Tsuga chinensis (Taiwan Hemlock): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Diterpenoid 13-Epimanool

Abstract

This compound, a labdane diterpenoid found in the essential oils of Tsuga chinensis (Taiwan hemlock), presents a compelling profile for scientific investigation in the realm of drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and detailed hypothetical experimental protocols for its isolation, purification, and bio-evaluation. Drawing upon existing research on related diterpenoids and phytochemical analyses of the Tsuga genus, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological frameworks necessary to explore the therapeutic potential of this natural compound. While direct experimental data on the anticancer and anti-inflammatory properties of this compound from Tsuga chinensis is limited, this guide synthesizes available information to propose potential mechanisms of action and guide future research endeavors.

Introduction to this compound and Tsuga chinensis

Tsuga chinensis, commonly known as Taiwan hemlock, is an evergreen coniferous tree belonging to the Pinaceae family. Native to Taiwan, China, and Vietnam, this species is a source of various secondary metabolites, including a rich profile of terpenoids. Among these is this compound, a labdane diterpenoid with the chemical formula C₂₀H₃₄O. Diterpenoids are a class of natural products known for their diverse and potent biological activities, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties of this compound:

-

IUPAC Name: (1S,4aS,8aR)-1-((S)-1-Hydroxy-1,3-dimethylpent-4-en-1-yl)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalene

-

Molecular Weight: 290.48 g/mol

-

Class: Labdane Diterpenoid

Putative Biological Activities

While specific studies on the anticancer and anti-inflammatory activities of this compound from Tsuga chinensis are not extensively documented, research on the related compound, manool, and other labdane diterpenoids provides strong indications of its potential therapeutic efficacy.

Anticancer Activity

Studies on manool, an isomer of this compound, have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may possess similar antiproliferative properties. The proposed mechanisms for the anticancer activity of labdane diterpenoids often involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Diterpenoids are well-recognized for their anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound could involve the inhibition of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. This is often achieved through the modulation of signaling pathways like NF-κB and MAPK.

Quantitative Data Summary

Due to the absence of direct experimental data for this compound from Tsuga chinensis, the following table presents hypothetical IC₅₀ values for cytotoxicity against various cancer cell lines, extrapolated from studies on the related diterpene, manool. These values should be considered as a preliminary guide for future experimental design.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25 - 50 |

| MCF-7 | Breast Adenocarcinoma | 30 - 60 |

| HeLa | Cervical Adenocarcinoma | 20 - 40 |

| PC-3 | Prostate Cancer | 35 - 70 |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, purification, and biological evaluation of this compound. These methodologies are based on standard practices for the study of natural products and can be adapted and optimized for specific laboratory conditions.

Isolation and Purification of this compound from Tsuga chinensis

This protocol outlines a standard procedure for the extraction and isolation of this compound from the needles or twigs of Tsuga chinensis.

Workflow for Isolation and Purification:

13-Epimanool: A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

13-Epimanool is a naturally occurring labdane diterpenoid found in various plant species, notably in the bark of the Taiwan hemlock (Tsuga chinensis) and in Larix decidua. As a member of the vast family of terpenoids, it has attracted scientific interest for its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of this compound as a plant metabolite, consolidating available information on its biosynthesis, biological activities, and the methodologies for its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

Plant secondary metabolites represent a rich source of chemical diversity and have historically been a cornerstone of drug discovery. Among these, terpenoids are one of the largest and most structurally diverse classes of natural products, with many exhibiting a wide range of pharmacological activities. This compound, a labdane diterpenoid, is a C20 isoprenoid characterized by a bicyclic core structure. Its presence in various plant species, particularly those from the Pinaceae family, suggests a potential role in plant defense mechanisms. This whitepaper aims to provide an in-depth technical guide to this compound, covering its biosynthetic origins, reported biological effects, and the experimental approaches used for its isolation and characterization.

Biosynthesis of this compound

The biosynthesis of this compound, like all diterpenoids, originates from the universal C5 precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1][2] The biosynthesis of diterpenoids primarily utilizes precursors from the MEP pathway.[1]

The general biosynthetic pathway leading to labdane diterpenoids involves the following key steps:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, GGPP.[3][4]

-

Bicyclization of GGPP: The linear GGPP molecule is then cyclized by a class II diterpene synthase, typically a copalyl diphosphate synthase (CPS), to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP) or its enantiomer (-)-CPP.

-

Formation of the Labdane Skeleton: A class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, then acts on the CPP intermediate to generate the characteristic labdane skeleton.

-

Tailoring Modifications: The basic labdane skeleton is further modified by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and other transferases, which introduce hydroxyl, carbonyl, or other functional groups to yield the final diverse array of labdane diterpenoids, including this compound.

While the specific enzymes responsible for the conversion of GGPP to this compound in Tsuga chinensis or other plant sources have not yet been fully elucidated, the proposed pathway follows this general scheme.

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound has been primarily investigated for its antifungal properties. However, related labdane diterpenoids have demonstrated a broader spectrum of biological activities, suggesting that this compound may also possess other therapeutic potentials.

Antifungal Activity

This compound has been identified as an antifungal agent. While specific minimum inhibitory concentration (MIC) values for this compound against a wide range of fungal pathogens are not extensively reported in publicly available literature, the general antifungal mechanism of terpenoids often involves the disruption of fungal cell membrane integrity. Terpenoids can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in the leakage of essential intracellular components and cell death. Another potential mechanism is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines has not been specifically detailed in the available literature. However, numerous other labdane diterpenoids have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action for these related compounds often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation and migration. Given the structural similarities, it is plausible that this compound may also possess cytotoxic properties. Further investigation is warranted to determine its IC50 values against a panel of cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have not been extensively studied. However, many labdane diterpenoids are known to possess anti-inflammatory activity.[5] The primary mechanisms underlying the anti-inflammatory effects of these compounds include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6), as well as the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[3][5]

Quantitative Data on Biological Activities

Due to the limited publicly available data specifically for this compound, this section presents a summary of reported quantitative data for structurally related labdane diterpenoids to provide a comparative context for its potential bioactivities.

Table 1: Antifungal Activity of Selected Labdane Diterpenoids

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Labdane Diterpenoid from Haplopappus velutinus | Botrytis cinerea | ~40% mycelial growth inhibition | [6] |

| Drimenol (a related sesquiterpenoid) | Candida albicans | - | [7] |

Table 2: Cytotoxic Activity of Selected Labdane Diterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Decrescensin A (from Pteris decrescens) | SW480 | 0.46 | [8] |

| Crokokaugenoid A (from Croton kongensis) | MDA-MB-231 | - | [9] |

Table 3: Anti-inflammatory Activity of Selected Labdane Diterpenoids

| Compound | Assay | IC50 (µM) | Reference |

| 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid | NO production in RAW264.7 cells | 3.56 | [3] |

| Labdane Diterpenoid from Alpinia zerumbet | NO production in BV2 cells | 17.29 ± 6.28 | [10] |

Experimental Protocols

Extraction and Isolation of Labdane Diterpenoids

The following is a general protocol for the extraction and isolation of labdane diterpenoids from plant material, which can be adapted for the isolation of this compound from sources like Tsuga chinensis bark.

Protocol 1: General Extraction and Fractionation

-

Plant Material Preparation: Air-dry the plant material (e.g., bark of Tsuga chinensis) at room temperature and then grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3 x 72 hours).

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Fraction Selection: The labdane diterpenoids, being moderately polar, are often found in the n-hexane and chloroform fractions. These fractions are then taken for further chromatographic separation.

Figure 2: General workflow for the extraction and isolation of this compound.

Protocol 2: Chromatographic Purification

-

Column Chromatography: Subject the selected fraction (e.g., n-hexane or chloroform fraction) to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Preparative HPLC: Pool the fractions containing the compound of interest and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain the pure this compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the complete chemical structure and stereochemistry of the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial arrangement.

Signaling Pathways

The specific signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, based on the known activities of other labdane diterpenoids, particularly their anti-inflammatory effects, it is hypothesized that this compound may interact with key inflammatory signaling cascades.

A potential target for labdane diterpenoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. Many natural products, including some diterpenoids, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Figure 3: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a plant-derived labdane diterpenoid with established antifungal activity and potential for other therapeutic applications, including cytotoxic and anti-inflammatory effects. While its biosynthetic pathway is understood in a general context, the specific enzymes involved in its formation remain to be identified. Furthermore, a comprehensive evaluation of its biological activity with quantitative data and an elucidation of its precise mechanisms of action, including the signaling pathways it modulates, are crucial areas for future research.

For researchers and drug development professionals, this compound represents a promising natural product scaffold for the development of new therapeutic agents. Further studies focusing on the following areas are recommended:

-

Enzyme Discovery: Identification and characterization of the diterpene synthases and cytochrome P450s responsible for this compound biosynthesis to enable biotechnological production approaches.

-

Pharmacological Screening: Comprehensive in vitro and in vivo studies to determine the full spectrum of its biological activities, including specific MIC and IC50 values.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand its therapeutic effects at a cellular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to optimize its potency and selectivity for specific therapeutic targets.

The information compiled in this technical guide serves as a foundation for stimulating further research into this intriguing plant metabolite and unlocking its full therapeutic potential.

References

- 1. Evolution of Labdane-Related Diterpene Synthases in Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A new labdane diterpenoid with anti-inflammatory activity from Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity against Botrytis cinerea of labdane-type diterpenoids isolated from the resinous exudate of Haplopappus velutinus Remy (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic diterpenoids from Croton kongensis inhibiting tumor proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Neuroinflammatory Labdane Diterpenoids From the Rhizomes of Alpinia zerumbet - PubMed [pubmed.ncbi.nlm.nih.gov]

13-Epimanool: A Technical Guide on its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Epimanool, a labdane diterpenoid found in various plant species including the Taiwan hemlock (Tsuga chinensis) and Salvia prionitis, represents a promising yet understudied natural product with potential therapeutic applications. While direct and extensive research on this compound is limited, analysis of structurally similar labdane diterpenoids provides a foundational understanding of its likely biological activities. This technical guide synthesizes the available data on related compounds to infer the potential cytotoxic, antimicrobial, and anti-inflammatory properties of this compound. We present extrapolated quantitative data, detailed experimental protocols for its investigation, and hypothesized signaling pathways based on the activities of analogous diterpenes. This document aims to serve as a comprehensive resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring labdane diterpenoid with the chemical formula C₂₀H₃₄O.[1] Diterpenoids of the labdane skeleton are a well-established class of secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4][5] Prominent examples from this class, such as andrographolide and sclareol, have been extensively studied, revealing mechanisms that often involve the modulation of key cellular signaling pathways like NF-κB and MAPK.[2][3][6][7][8] This guide will extrapolate from the known therapeutic effects of these related compounds to build a scientific case for the investigation of this compound as a potential therapeutic agent.

Potential Therapeutic Effects: Data from Related Labdane Diterpenoids

Due to the scarcity of direct quantitative data for this compound, this section summarizes the activities of structurally related labdane diterpenoids to provide a basis for expected efficacy.

Cytotoxic Activity

Labdane diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[3][4]

Table 1: Cytotoxic Activity of Labdane Diterpenoids Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Andrographolide | Breast (MCF-7) | Breast Adenocarcinoma | 15.5 | [9] |

| Andrographolide | Colon (HCT-116) | Colorectal Carcinoma | 10.2 | [9] |

| Andrographolide | Lung (A549) | Lung Carcinoma | 8.7 | [9] |

| Sclareol | Leukemia (HL-60) | Promyelocytic Leukemia | 25.0 | |

| Sclareol | Breast (MDA-MB-231) | Breast Adenocarcinoma | 30.0 | |

| Chlorolabdans B | Raji | Burkitt's Lymphoma | 1.2 | [10] |

| Chlorolabdans B | RPMI-8226 | Multiple Myeloma | 4.6 | [10] |

Antimicrobial Activity

The antimicrobial properties of labdane diterpenoids are well-documented, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is often attributed to the disruption of the cell membrane and inhibition of bacterial respiratory chain enzymes.[11][12]

Table 2: Antimicrobial Activity of Labdane Diterpenoids

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| Labdane Diterpene from P. barbatus | Staphylococcus aureus | Gram-positive Bacteria | 15.6 | [11] |

| Labdane Diterpene from P. barbatus | Streptococcus mutans | Gram-positive Bacteria | 31.25 | [11] |

| Labdane Diterpene from K. elegans | Bacillus cereus | Gram-positive Bacteria | 3.13 | [11] |

| Labdane Diterpene from K. elegans | Enterococcus faecalis | Gram-positive Bacteria | 6.25 | [11] |

| Chlorolabdans B | Bacillus subtilis | Gram-positive Bacteria | 4 | [10] |

| Chlorolabdans B | Staphylococcus aureus | Gram-positive Bacteria | 8 | [10] |

Anti-inflammatory Activity

Labdane diterpenoids have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. This is often achieved by downregulating the expression of enzymes like iNOS and COX-2 via the NF-κB and MAPK signaling pathways.[2][6][7][8]

Table 3: Anti-inflammatory Activity of Labdane Diterpenoids

| Compound | Assay | Model | IC50 (µM) | Reference |

| Labdane Diterpenoid 4 | NO Production | LPS-activated RAW 264.7 macrophages | 1-10 | [6] |

| Labdane Diterpenoid 11 | NO Production | LPS-activated RAW 264.7 macrophages | 1-10 | [6] |

| Labdane Diterpenoid 1 from L. sibiricus | NO Production | LPS-stimulated RAW 264.7 macrophages | Potent Inhibition | [8][13] |

Experimental Protocols for the Investigation of this compound

The following section provides detailed methodologies for the in vitro assessment of the potential therapeutic effects of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[18][19][20][21][22][23]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: NF-κB and MAPK Signaling

This section outlines protocols to investigate the effect of this compound on key inflammatory signaling pathways.

This immunofluorescence-based assay determines the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in LPS-stimulated macrophages.[24][25][26][27][28]

Materials:

-

RAW 264.7 macrophage cell line

-

LPS (Lipopolysaccharide)

-

This compound

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells on coverslips. Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

-

Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody and DAPI.

-

Microscopy: Visualize the localization of NF-κB p65 using a fluorescence microscope.

This protocol assesses the effect of this compound on the phosphorylation of MAPK proteins (ERK, JNK, p38) in LPS-stimulated macrophages.[29][30][31][32]

Materials:

-

RAW 264.7 macrophage cell line

-

LPS

-

This compound

-

Lysis buffer

-

Primary antibodies against total and phosphorylated ERK, JNK, and p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS. Lyse the cells to extract proteins.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated MAPK proteins.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Hypothesized Signaling Pathways

Based on the known mechanisms of related labdane diterpenoids, the following diagrams illustrate the potential signaling pathways that may be modulated by this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is currently limited, the substantial body of research on structurally similar labdane diterpenoids strongly suggests its potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. The data and protocols presented in this technical guide are intended to provide a solid foundation for future investigations. Further research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described experimental assays. Elucidating its precise mechanisms of action and evaluating its efficacy and safety in preclinical models will be crucial steps in developing this promising natural product into a potential therapeutic lead.

References

- 1. This compound | C20H34O | CID 10891602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 9. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. protocols.io [protocols.io]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the Antibacterial and Antifungal Properties of Phragmanthera capitata (Sprengel) Balle (Loranthaceae), a Mistletoe Growing on Rubber Tree, Using the Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. RelA/NFkB p65 Transcription Factor Assay Kit (Colorimetric) (KA1341): Novus Biologicals [novusbio.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Ecological Role of 13-Epimanool in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Epimanool is a naturally occurring labdane-type diterpenoid found in various plant species. Diterpenoids are a class of secondary metabolites that play a crucial role in the interactions of plants with their environment. While extensive research exists for the broader class of labdane diterpenoids, this guide focuses on the available technical information regarding the specific ecological roles of this compound. This compound, like other labdanes, is presumed to be involved in plant defense mechanisms, including antifungal, anti-herbivore, and allelopathic activities. This guide synthesizes the current understanding of its biosynthesis, putative ecological functions, and the experimental methodologies used to study these roles.

Biosynthesis of this compound